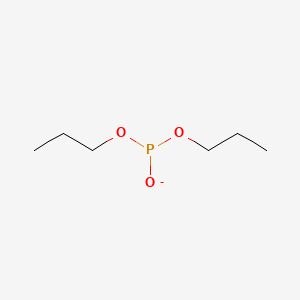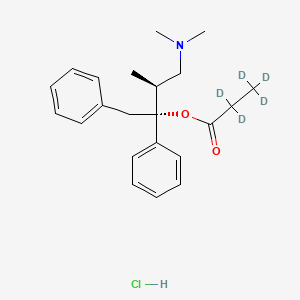
Ammonium iron(ii)sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium iron(ii)sulfate, also known as Mohr’s salt, is an inorganic compound with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is classified as a double salt of ferrous sulfate and ammonium sulfate. This compound is commonly used in laboratories due to its stability and resistance to oxidation by air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium iron(ii)sulfate is typically prepared by dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The solution is then subjected to crystallization to obtain light green crystals of this compound . The addition of sulfuric acid prevents the hydrolysis of ferrous sulfate, and excessive heating is avoided to prevent the oxidation of Fe²⁺ ions to Fe³⁺ ions .
Industrial Production Methods
Industrial production of this compound follows a similar process to the laboratory preparation. The key steps involve the dissolution of ammonium sulfate and ferrous sulfate in water, followed by crystallization. The process is carefully controlled to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Ammonium iron(ii)sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferric sulfate.
Reduction: It can be reduced to form ferrous hydroxide.
Substitution: It can react with other salts to form different compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Ammonia and water are commonly used for reduction reactions.
Substitution: Silver nitrate can be used to substitute the sulfate ions
Major Products Formed
Oxidation: Ferric sulfate.
Reduction: Ferrous hydroxide.
Substitution: Ammonium nitrate, iron(ii)nitrate, and silver sulfate
Scientific Research Applications
Ammonium iron(ii)sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a primary standard in volumetric analysis due to its stability.
Biology: It is used in the preparation of iron oxide nanoparticles for various biological applications.
Medicine: It is used as an antianemic agent for the treatment of iron deficiency.
Industry: It is used in wastewater treatment and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ammonium iron(ii)sulfate involves the release of ferrous ions (Fe²⁺) in solution. These ions can participate in redox reactions, acting as either reducing or oxidizing agents depending on the conditions. The ammonium ions make the solution slightly acidic, which helps to stabilize the ferrous ions and prevent their oxidation to ferric ions .
Comparison with Similar Compounds
Similar Compounds
Ammonium iron(iii)sulfate:
Ferrous sulfate: A simple salt of ferrous ions and sulfate ions.
Ammonium sulfate: A simple salt of ammonium ions and sulfate ions.
Uniqueness
Ammonium iron(ii)sulfate is unique due to its stability and resistance to oxidation, making it a preferred source of ferrous ions in analytical chemistry. Its ability to form stable crystals also makes it useful in various industrial and research applications .
Properties
Molecular Formula |
FeH8N2O8S2 |
|---|---|
Molecular Weight |
284.1 g/mol |
IUPAC Name |
azane;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
IMBKASBLAKCLEM-UHFFFAOYSA-L |
Canonical SMILES |
N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)


![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)
